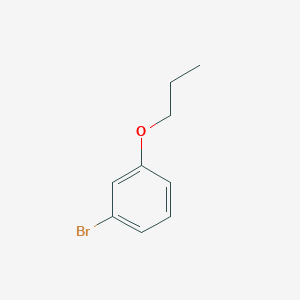

1-Bromo-3-propoxybenzene

Descripción

Context within Halogenated Aromatic Ethers and Organic Synthesis

1-Bromo-3-propoxybenzene belongs to the class of halogenated aromatic ethers. This classification signifies a molecule composed of a benzene ring substituted with both a halogen atom (bromine) and an alkoxy group (propoxy group). The presence and position of these functional groups on the aromatic ring are crucial to the compound's chemical behavior and reactivity.

Halogenated aromatic compounds are fundamental reagents in organic synthesis. solubilityofthings.com The bromine atom in this compound serves as a versatile functional handle. It is a good leaving group in nucleophilic aromatic substitution reactions and is particularly important for participating in various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the construction of more complex molecular architectures from simpler precursors.

The propoxy group, an electron-donating group, influences the electronic properties of the benzene ring, affecting the reactivity and regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the ether linkage provides a degree of flexibility and can influence the physical properties of the molecule, such as its solubility and lipophilicity. This combination of a reactive halogen and a modifying ether group makes this compound a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. solubilityofthings.com

Scholarly Significance and Research Trajectories

The scholarly significance of this compound lies primarily in its role as a structural motif and intermediate in the synthesis of targeted, high-value molecules. Researchers utilize this compound as a starting material to introduce the 3-propoxyphenyl group into larger, more complex structures.

Research involving this compound often focuses on multi-step synthetic pathways where its unique substitution pattern is a key component. For instance, it can be used in the development of novel bioactive compounds and potential pharmaceutical agents. smolecule.com The trajectory of research often follows the strategic disconnection of a complex target molecule back to simpler, commercially available building blocks, one of which can be this compound. Its application is frequently documented in studies centered on medicinal chemistry and the development of new synthetic methodologies.

Overview of Current Research Landscape and Emerging Areas

The current research landscape for this compound is primarily situated within organic and medicinal chemistry. It is frequently employed as a key intermediate for creating derivatives with specific biological or material properties.

Emerging areas of research include its application in:

Medicinal Chemistry: The compound is used in the synthesis of molecules designed to interact with biological targets. For example, derivatives have been investigated as potential inhibitors for enzymes relevant to disease, such as in the development of new treatments for tuberculosis. unimi.it

Materials Science: Halogenated ethers are used in the preparation of advanced materials like liquid crystals and specialized polymers. cymitquimica.com The specific structure of this compound can be exploited to create materials with desired electronic and physical properties.

The versatility of this compound in chemical reactions ensures its continued relevance as a foundational element in the discovery and development of new functional molecules.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | scbt.com |

| Molecular Weight | 215.09 g/mol | scbt.com |

| CAS Number | 149557-17-5 | sigmaaldrich.com |

| Appearance | Colorless to Light yellow clear liquid | cymitquimica.com |

| Purity | >98.0% (GC) | cymitquimica.com |

Propiedades

IUPAC Name |

1-bromo-3-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOUUFXWXTUITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What role does this compound play in synthesizing liquid crystal materials?

- Methodological Answer : The compound serves as a mesogen precursor. Functionalization with alkyl chains (e.g., via Grignard reactions) yields calamitic liquid crystals. Polarizing microscopy and DSC confirm phase transitions (e.g., nematic-to-isotropic) in derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.